molecular formula C8H12F3NO2 B7451680 (But-3-yn-2-yl)dimethylamine; trifluoroacetic acid

(But-3-yn-2-yl)dimethylamine; trifluoroacetic acid

Cat. No.: B7451680
M. Wt: 211.18 g/mol
InChI Key: ZYPBPQYQOYMDQK-UHFFFAOYSA-N
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Description

(But-3-yn-2-yl)dimethylamine; trifluoroacetic acid is a chemical compound with the molecular formula C8H12F3NO2 and a molecular weight of 211.18 g/mol . This compound is known for its unique structure, which combines an alkyne group with a dimethylamine moiety and is stabilized by trifluoroacetic acid. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of (But-3-yn-2-yl)dimethylamine; trifluoroacetic acid typically involves the reaction of (But-3-yn-2-yl)dimethylamine with trifluoroacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity.

Chemical Reactions Analysis

(But-3-yn-2-yl)dimethylamine; trifluoroacetic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

(But-3-yn-2-yl)dimethylamine; trifluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (But-3-yn-2-yl)dimethylamine; trifluoroacetic acid involves its interaction with molecular targets through its functional groups. The alkyne group can participate in cycloaddition reactions, while the dimethylamine moiety can act as a nucleophile in substitution reactions. The trifluoroacetic acid component stabilizes the compound and enhances its reactivity in various chemical processes.

Comparison with Similar Compounds

(But-3-yn-2-yl)dimethylamine; trifluoroacetic acid can be compared with similar compounds such as:

This compound’s unique combination of functional groups and its stabilization by trifluoroacetic acid make it a valuable reagent in various scientific and industrial applications.

Properties

IUPAC Name

N,N-dimethylbut-3-yn-2-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.C2HF3O2/c1-5-6(2)7(3)4;3-2(4,5)1(6)7/h1,6H,2-4H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPBPQYQOYMDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)N(C)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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